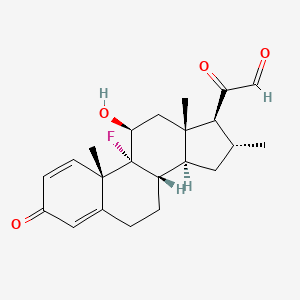

21-Dehydro Desoxymetasone

Description

Properties

IUPAC Name |

2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18-19,27H,4-5,8,10H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFBQEPBRAYYTL-IIEHVVJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C=O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747445 | |

| Record name | (11beta,16alpha)-9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188271-71-7 | |

| Record name | 21-Dehydrodesoxymetasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188271717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16alpha)-9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-DEHYDRODESOXYMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP5RPL6KSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Desoxymetasone typically involves multiple steps starting from a steroidal precursor. The process includes selective fluorination, hydroxylation, and dehydrogenation reactions. Key reagents used in these steps include fluorinating agents like diethylaminosulfur trifluoride (DAST) and oxidizing agents such as pyridinium chlorochromate (PCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. Reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like PCC or chromium trioxide, to form ketones or aldehydes.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation reactions, particularly fluorination, are common in the synthesis of this compound, using reagents like DAST.

Common Reagents and Conditions:

Oxidizing Agents: PCC, chromium trioxide.

Reducing Agents: NaBH4, LiAlH4.

Fluorinating Agents: DAST.

Major Products: The major products formed from these reactions include various fluorinated steroids and hydroxylated derivatives, which are crucial intermediates in the synthesis of this compound.

Scientific Research Applications

Biochemical Pathways

The anti-inflammatory activity of 21-Dehydro Desoxymetasone is attributed to its role as a glucocorticoid. It inhibits phospholipase A2, leading to a decrease in the formation and activity of inflammatory mediators, including kinins, histamine, and prostaglandins. This inhibition occurs via the induction of phospholipase A2 inhibitory proteins known as lipocortins. The compound's pharmacokinetics resemble those of systemically administered corticosteroids once absorbed through the skin.

Effects on Cellular Processes

Research indicates that this compound effectively reduces epidermal mitoses, which is crucial in conditions characterized by excessive skin cell proliferation, such as psoriasis . Its molecular effects include anti-inflammatory , antipruritic , and vasoconstrictive properties, making it a valuable agent in dermatological therapy.

Scientific Research Applications

This compound has diverse applications across various scientific fields:

Chemistry

- Model Compound : It serves as a model in studying steroidal synthesis and reaction mechanisms, aiding researchers in understanding corticosteroid chemistry.

Biology

- Inflammation Studies : The compound is investigated for its effects on cellular processes related to inflammation and immune response modulation.

Medicine

- Topical Treatments : It plays a significant role in developing topical treatments for inflammatory skin conditions, showcasing its efficacy in clinical settings.

Industry

- Pharmaceutical Formulations : Utilized in formulating pharmaceutical products, particularly within dermatology, ensuring quality control during production processes .

Efficacy in Treating Eczema and Psoriasis

Recent studies have highlighted the effectiveness of topical corticosteroids, including this compound, in managing eczema. A network meta-analysis involving numerous trials demonstrated that potent topical corticosteroids significantly outperform other treatments concerning clinician-reported signs of improvement .

Patient Preferences

Research conducted on patient preferences for topical corticosteroids indicated that factors such as absorption perception and side effects significantly influence adherence to treatment protocols. Patients exhibited varied preferences for different corticosteroid vehicles, suggesting that individualized treatment plans may enhance therapeutic outcomes .

Mechanism of Action

The mechanism of action of 21-Dehydro Desoxymetasone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory cytokines. The compound also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators like prostaglandins and leukotrienes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 21-Dehydro Desoxymetasone with structurally related corticosteroids and their degradation products:

Degradation Pathways and Stability

- This compound: Forms under acidic conditions during Desoximetasone synthesis. Reacts with methanol to generate methoxy derivatives, complicating formulation stability .

- 21-Dehydro Betamethasone : Degrades via oxidation of the C-20 ketone group, particularly in formulations with residual water or organic solvents.

- Desonide-21-dehydro : Major acid degradant of Desonide; base hydrolysis produces 16α-Hydroxy prednisolone.

- 21-Deoxycortisol : Stable in solid state (-20°C) but degrades in solution if exposed to light or heat.

Analytical Methods for Detection

Pharmacological and Regulatory Implications

- This compound: No therapeutic activity reported; regulated as a "qualified impurity" with thresholds ≤0.15% in Desoximetasone formulations.

- 21-Deoxycortisol: Used diagnostically to confirm congenital adrenal hyperplasia (elevated levels indicate 21-hydroxylase deficiency).

Critical Insights

Structural Sensitivity : The C-21 position in corticosteroids is highly reactive, making 21-dehydro derivatives common degradation products across multiple glucocorticoids.

Formulation Challenges: Residual solvents (e.g., methanol, DMF) accelerate degradation, necessitating stringent excipient compatibility testing.

Regulatory Alignment : Impurity profiling for this compound and analogs must comply with ICH guidelines Q3B(R2), emphasizing identification thresholds and toxicological assessments.

Biological Activity

21-Dehydro Desoxymetasone is a synthetic corticosteroid derived from desoxymetasone, primarily recognized for its potent anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound has the chemical formula and is classified under glucocorticoids.

- Uses : It is mainly employed in the treatment of dermatological conditions such as psoriasis and eczema due to its ability to reduce inflammation and modulate immune responses .

This compound acts through several biochemical pathways:

- Glucocorticoid Receptor Binding : The compound binds to glucocorticoid receptors in target cells, leading to alterations in gene expression that promote anti-inflammatory effects.

- Inhibition of Phospholipase A2 : This inhibition results in decreased production of inflammatory mediators such as prostaglandins and leukotrienes by inducing lipocortins, which are proteins that inhibit phospholipase A2 activity.

- Cellular Effects : By modulating gene expression, it influences cellular metabolism and signaling pathways, thereby impacting various cellular functions involved in inflammation and immune response .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of other topical corticosteroids:

- Absorption : The compound is absorbed through the skin, with studies indicating that its bioavailability can be influenced by the formulation (cream vs. ointment) used for administration .

- Distribution : Once absorbed, it distributes into various tissues, exerting systemic effects if used extensively .

- Metabolism and Excretion : It undergoes hepatic metabolism and is primarily eliminated via urine, with a half-life that varies depending on the route of administration .

Case Studies and Experimental Data

-

In Vitro Release Testing :

Time (Hours) p-Value F-Stat 0 0 0 12 0.1479 2.5657 14 0.0231 7.8625 16 0.0149 9.5416 18 0.0438 5.7154 20 0.146 2.5929 22 0.407 0.7658 24 0.7935 0.0733 36 0.803 0.0665 - Skin Permeation Studies :

- Comparative Studies with Dexamethasone :

Q & A

Q. What advanced statistical models are suitable for predicting long-term stability of this compound in semisolid formulations?

- Methodology : Apply machine learning algorithms (e.g., random forest regression) trained on historical stability data. Input variables include excipient composition, moisture uptake, and impurity thresholds to predict shelf-life under real-world storage conditions .

Methodological Best Practices

- Data Analysis : For degradation studies, use kinetic modeling (e.g., zero-order vs. first-order) to determine rate constants. Report uncertainties using error propagation methods (e.g., Monte Carlo simulations) .

- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions. For example, prioritize studies on methanol-induced degradation due to its clinical relevance in topical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.